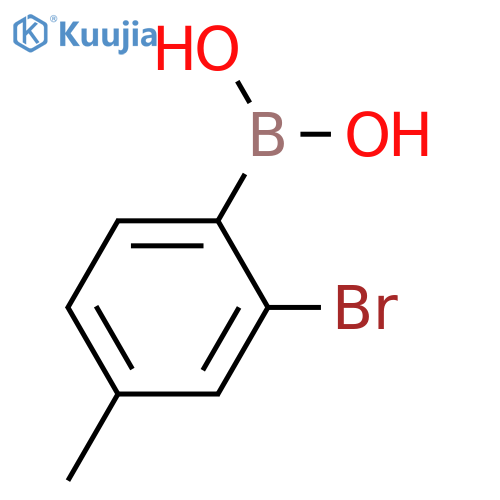

Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes

,

Organic Letters,

2014,

16(9),

2338-2341